

Unveiling the Solid-State Architecture of 4-Isopropylsalicylaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Isopropylsalicylaldehyde

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Abstract

4-Isopropylsalicylaldehyde, a substituted phenolic aldehyde, presents significant interest across various scientific domains, from natural product chemistry to synthetic applications. While its molecular characteristics are partially documented, a comprehensive understanding of its three-dimensional structure in the solid state remains a critical knowledge gap. This technical guide addresses the current state of knowledge regarding the crystal structure of **4-Isopropylsalicylaldehyde**. In the absence of a published experimental single-crystal X-ray diffraction study for this specific compound, this document provides a detailed, predictive analysis of its likely crystallographic features. By leveraging crystallographic data from analogous structures, including salicylaldehyde derivatives and its isomer, thymol, we infer the probable molecular geometry, intramolecular forces, and intermolecular packing motifs. Furthermore, this guide outlines the established experimental and computational methodologies that would be requisite for a definitive crystal structure determination, thereby serving as a foundational resource for future research in this area.

Introduction: The Significance of 4-Isopropylsalicylaldehyde

4-Isopropylsalicylaldehyde, with the chemical formula $C_{10}H_{12}O_2$ and IUPAC name 2-hydroxy-4-propan-2-ylbenzaldehyde, is an aromatic compound that has been identified in natural

sources such as *Thujopsis dolabrata*. Its structure, featuring a hydroxyl group ortho to an aldehyde function on a benzene ring substituted with an isopropyl group, suggests a rich chemical reactivity and potential for diverse applications. In the realm of drug development, the precise solid-state structure of a molecule is paramount, influencing critical properties such as solubility, stability, bioavailability, and tabletability. A thorough understanding of the crystal structure is therefore not merely an academic exercise but a fundamental prerequisite for its rational development and application.

As of the latest literature review, a definitive experimental crystal structure of **4-Isopropylsalicylaldehyde** has not been reported in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD). This guide, therefore, aims to construct a robust, evidence-based predictive model of its crystal structure.

Methodology for Structural Elucidation: A Prospective Approach

The determination of a molecule's crystal structure is a multi-faceted process, typically involving crystallization, X-ray diffraction data collection, and structure solution and refinement. [\[1\]](#)

Synthesis and Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

Protocol for Crystallization:

- **Synthesis and Purification:** **4-Isopropylsalicylaldehyde** can be synthesized via established organic chemistry routes, such as the Reimer-Tiemann reaction of 4-isopropylphenol, followed by purification techniques like column chromatography or distillation to achieve high purity (>99%).
- **Solvent Screening:** A systematic screening of solvents with varying polarities (e.g., hexane, ethanol, ethyl acetate, acetone, and mixtures thereof) is essential. The ideal solvent is one in which the compound has moderate solubility.
- **Crystallization Techniques:**

- Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.
- Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The gradual diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.
- Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of method and solvent is critical and often determined empirically.[\[2\]](#)

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, SC-XRD is the definitive technique for determining the atomic arrangement within the crystal lattice.

Experimental Workflow:



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Caption: Experimental workflow for single-crystal X-ray diffraction.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to confirm the molecular structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would confirm the connectivity of atoms in the **4-Isopropylsalicylaldehyde** molecule.

- Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups and can provide insights into hydrogen bonding.[3]
- Mass Spectrometry (MS): MS would confirm the molecular weight of the compound.

Predicted Crystal Structure of 4-Isopropylsalicylaldehyde

In the absence of experimental data, we can predict the key structural features by analyzing related molecules.

Molecular Geometry and Intramolecular Interactions

The molecular structure of **4-Isopropylsalicylaldehyde** is expected to be largely planar, with the exception of the methyl groups of the isopropyl substituent. A critical and highly probable feature is a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the carbonyl oxygen of the aldehyde group (-CHO). This is a well-documented characteristic of salicylaldehyde and its derivatives, leading to the formation of a stable six-membered pseudo-ring.[4][5] This interaction significantly influences the chemical and physical properties of the molecule.

Caption: Predicted intramolecular hydrogen bonding in **4-Isopropylsalicylaldehyde**.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice will be governed by a combination of intermolecular forces.[6]

- π - π Stacking: The aromatic rings are likely to engage in π - π stacking interactions, a common feature in the crystal structures of planar aromatic molecules.
- C-H \cdots O Hydrogen Bonds: Weaker intermolecular hydrogen bonds between the carbon atoms of the isopropyl group or the aromatic ring and the oxygen atoms of neighboring molecules are also anticipated to play a role in stabilizing the crystal packing.
- Van der Waals Forces: Non-specific van der Waals interactions will contribute to the overall cohesive energy of the crystal.

By examining the crystal structure of thymol (5-methyl-2-isopropylphenol), an isomer of **4-Isopropylsalicylaldehyde**, we can gain further insights. Thymol crystallizes in a trigonal space group and its packing is influenced by hydrogen bonding between the hydroxyl groups, forming chains, and van der Waals interactions.^[7] While the presence of the aldehyde group in **4-Isopropylsalicylaldehyde** will alter the electronic distribution and steric profile, the propensity for directional interactions remains.

Table 1: Predicted Crystallographic Parameters for **4-Isopropylsalicylaldehyde** (Hypothetical)

Parameter	Predicted Value/Range	Rationale/Comparison
Crystal System	Monoclinic or Orthorhombic	Common for substituted benzene derivatives.
Space Group	P2 ₁ /c or P-1	Frequently observed for centrosymmetric and non-centrosymmetric organic molecules, respectively.
Z (molecules/unit cell)	2 or 4	Typical for small organic molecules.
Density	1.1 - 1.3 g/cm ³	Based on the density of related compounds.
Key Intermolecular Interactions	π-π stacking, C-H···O bonds	Inferred from the structures of salicylaldehyde and thymol. ^[4] ^[7]

Computational Crystal Structure Prediction (CSP)

In the absence of experimental data, computational methods for crystal structure prediction can provide valuable insights into the likely polymorphic landscape of a compound.^{[8][9]} These methods involve:

- Conformational Analysis: Identifying the low-energy conformations of the molecule.
- Crystal Packing Generation: Generating a vast number of plausible crystal packing arrangements.

- Energy Ranking: Calculating the lattice energy of each generated structure using force fields or quantum mechanical methods to identify the most stable predicted structures.

CSP can help guide experimental polymorph screening and provide a theoretical basis for understanding the solid-state behavior of **4-Isopropylsalicylaldehyde**.^{[10][11]}

Conclusion and Future Directions

This technical guide has synthesized the available information and predictive insights into the crystal structure of **4-Isopropylsalicylaldehyde**. While a definitive experimental structure is currently unavailable, a strong theoretical framework exists to anticipate its key structural features. The presence of a robust intramolecular hydrogen bond is highly probable, which will significantly influence its molecular conformation. The crystal packing is expected to be a result of a subtle interplay between π - π stacking and weaker C-H...O hydrogen bonds.

The definitive elucidation of the crystal structure of **4-Isopropylsalicylaldehyde** through single-crystal X-ray diffraction is a crucial next step. Such a study would not only validate the predictions made in this guide but also provide the precise geometric data necessary for advanced computational modeling and a deeper understanding of its solid-state properties. This will be invaluable for its potential applications in materials science and drug development, where structure-property relationships are of paramount importance.

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